2,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
Photodynamic Therapy Applications : Certain benzenesulfonamide derivatives, specifically zinc(II) phthalocyanines substituted with benzenesulfonamide groups, have been synthesized and characterized for their application in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them remarkable potential Type II photosensitizers for the treatment of cancer through PDT. This application is crucial for developing therapeutic agents that utilize light-activated compounds to target cancer cells specifically (Pişkin, Canpolat, & Öztürk, 2020).
Glycosylation Reactions in Organic Synthesis
Glycosylation Enhancements : The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride forms a powerful, metal-free thiophile. This combination efficiently activates both armed and disarmed thioglycosides in glycosylation reactions, highlighting its utility in the formation of diverse glycosidic linkages. Such reagents are instrumental in organic synthesis, especially in the synthesis of complex carbohydrates and glycoconjugates, which have wide applications in medicinal chemistry and drug development (Crich & Smith, 2001).
Corrosion Inhibition
Corrosion Inhibition on Iron : Piperidine derivatives have been investigated for their corrosion inhibition properties on iron. These studies involve quantum chemical calculations and molecular dynamics simulations to understand the adsorption behaviors of these derivatives on iron surfaces. The inhibition efficiencies are correlated with global reactivity parameters and binding energies, contributing to the development of more effective corrosion inhibitors for protecting metal surfaces in industrial applications (Kaya et al., 2016).
Cognitive Enhancement
Cognitive Enhancing Properties : Certain benzenesulfonamide compounds have been identified as potent and selective antagonists at specific receptor sites, exhibiting cognitive enhancing properties. For example, SB-399885, a compound with a benzenesulfonamide moiety, has shown to significantly improve cognitive functions in animal models, suggesting its potential application in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
PI3K Inhibition for Pulmonary Fibrosis
Idiopathic Pulmonary Fibrosis Treatment : Phosphatidylinositol 3-kinase (PI3K) inhibitors with structures closely related to benzenesulfonamides have been claimed for the treatment of idiopathic pulmonary fibrosis and cough. These compounds, including variations of difluoro-benzenesulfonamide, highlight the therapeutic potential of benzenesulfonamide derivatives in treating respiratory conditions through modulation of PI3K pathways (Norman, 2014).
Properties
IUPAC Name |
2,4-difluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O3S/c1-22-9-8-19-6-4-12(5-7-19)11-18-23(20,21)15-3-2-13(16)10-14(15)17/h2-3,10,12,18H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGXKVIFSHFEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.